molecular formula C9H14N2O3S B14389873 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid CAS No. 88367-99-1

2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid

Cat. No.: B14389873
CAS No.: 88367-99-1
M. Wt: 230.29 g/mol
InChI Key: DILBLCRSIYQWIH-UHFFFAOYSA-N
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Description

2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method involves the sulfonation of benzene to introduce the sulfonic acid group, followed by nitration to introduce the amino group. Subsequent reduction and alkylation steps are used to introduce the ethylamino group.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by catalytic hydrogenation and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid
  • 4-Amino-2-methylbenzoic acid
  • Benzoic acid derivatives

Uniqueness

2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is unique due to the presence of both an ethylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88367-99-1

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

2-amino-4-(ethylaminomethyl)benzenesulfonic acid

InChI

InChI=1S/C9H14N2O3S/c1-2-11-6-7-3-4-9(8(10)5-7)15(12,13)14/h3-5,11H,2,6,10H2,1H3,(H,12,13,14)

InChI Key

DILBLCRSIYQWIH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

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